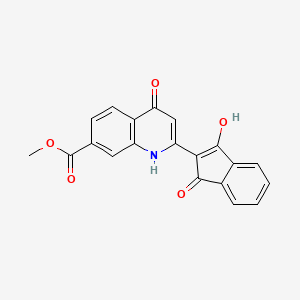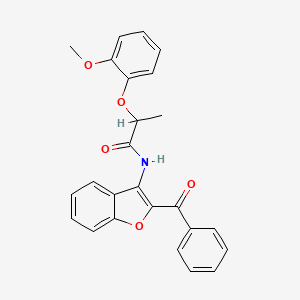
methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate is a complex organic compound with a unique structure that combines an indene-1,3-dione moiety with a quinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ninhydrin with malononitrile and ethylenediamine in water at room temperature, yielding high product yields with minimal waste . This green chemistry approach is advantageous due to its simplicity, efficiency, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green solvents and catalysts can further reduce the environmental impact of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Applications De Recherche Scientifique
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound can be used in the development of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the specific conditions and environment. This property is crucial for its applications in organic electronics and materials science. In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylate can be compared with other similar compounds, such as:
Indane-1,3-dione derivatives: These compounds share the indene-1,3-dione moiety and have similar electronic properties.
Quinoline derivatives: These compounds share the quinoline structure and have similar applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C20H13NO5 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
methyl 2-(1-hydroxy-3-oxoinden-2-yl)-4-oxo-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C20H13NO5/c1-26-20(25)10-6-7-13-14(8-10)21-15(9-16(13)22)17-18(23)11-4-2-3-5-12(11)19(17)24/h2-9,23H,1H3,(H,21,22) |
Clé InChI |
ZTTIIKMTACQVIC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=C(C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11571721.png)
![3-(2-Chlorophenyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571723.png)
![4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B11571724.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)acetamide](/img/structure/B11571742.png)
![ethyl 5-(5-bromo-2-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11571744.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11571752.png)
![N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11571762.png)
![1-(2-Ethylpiperidin-1-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11571783.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11571787.png)
![N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B11571794.png)
![N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11571809.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571818.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571820.png)
